molecular formula C18H26N2O7S2 B10932995 2-Methyl 4-propyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

2-Methyl 4-propyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B10932995
M. Wt: 446.5 g/mol
InChI Key: LRLQEOLDXIRCHA-UHFFFAOYSA-N
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Description

2-METHYL 4-PROPYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, piperidine moiety, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL 4-PROPYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-METHYL 4-PROPYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperidine moiety and the sulfonyl group may play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL 4-PROPYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE: shares similarities with other thiophene derivatives and piperidine-containing compounds.

    Thiophene Derivatives: Compounds with a thiophene ring and various substituents.

    Piperidine Derivatives: Compounds containing a piperidine ring with different functional groups.

Uniqueness

The uniqueness of 2-METHYL 4-PROPYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE lies in its combination of a thiophene ring, piperidine moiety, and multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H26N2O7S2

Molecular Weight

446.5 g/mol

IUPAC Name

2-O-methyl 4-O-propyl 3-methyl-5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H26N2O7S2/c1-5-10-27-17(22)13-11(2)14(18(23)26-3)28-16(13)19-15(21)12-6-8-20(9-7-12)29(4,24)25/h12H,5-10H2,1-4H3,(H,19,21)

InChI Key

LRLQEOLDXIRCHA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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